IOX1

描述

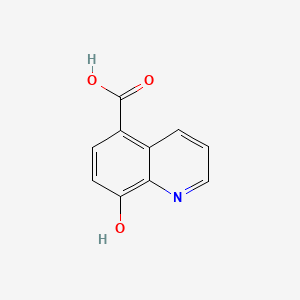

a JmjC histone demethylase inhibitor; structure in first source

Structure

3D Structure

属性

IUPAC Name |

8-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPKOGHYBAVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207236 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-78-8 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5852-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IOX1's Mechanism of Action on Histone Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IOX1, a potent inhibitor of histone demethylation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound (5-carboxy-8-hydroxyquinoline) is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][2][3][4] This class of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are critical regulators of epigenetic states.[2] this compound exerts its inhibitory effect by chelating the active site Fe(II) ion, a crucial cofactor for the catalytic activity of JmjC demethylases. This action prevents the demethylation of histone lysine residues, leading to an increase in histone methylation levels.

The primary molecular mechanism involves this compound acting as a competitive inhibitor with respect to 2-oxoglutarate, a co-substrate for the demethylation reaction. By occupying the 2OG binding site, this compound effectively blocks the catalytic cycle of the enzyme.

Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on JmjC histone demethylases.

Figure 1: this compound Inhibition of JmjC Histone Demethylase Activity.

Quantitative Data: Inhibitory Activity of this compound

This compound has been demonstrated to inhibit a range of JmjC histone demethylases with varying potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that while potent in biochemical assays, this compound exhibits lower efficacy in cellular models due to poor cell permeability.[1][3] This has led to the development of more cell-permeable derivatives, such as the n-octyl ester of this compound (n-Octyl-IOX1).[2][5]

| Target Enzyme | This compound IC50 (µM) | n-Octyl-IOX1 IC50 (µM) | Reference(s) |

| KDM2A / JMJD1A | 1.8 | - | [6] |

| KDM3A / JMJD1A | 0.1 | - | [3][6] |

| KDM4A / JMJD2A | 0.6 | - | [3] |

| KDM4C / JMJD2C | 0.6 | 3.9 | [5][6] |

| KDM4E / JMJD2E | 2.3 | - | [6] |

| KDM5C / JARID1C | - | - | [2] |

| KDM6B / JMJD3 | 1.4 | - | [6] |

| PHD2 | - | - | [2] |

| ALKBH5 | Inhibitor | - | [1][6] |

Experimental Protocols

The following sections detail the common experimental protocols used to assess the inhibitory activity of this compound.

In Vitro Histone Demethylase Activity Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of histone demethylase activity in a high-throughput format.

Principle: The assay measures the product of the demethylation reaction. A biotinylated histone substrate peptide is used. Upon demethylation, a specific antibody that recognizes the demethylated epitope is added, which is conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. This compound's inhibition of the demethylase reduces the amount of product, leading to a decrease in the AlphaScreen signal.

Detailed Methodology:

-

Reagent Preparation:

-

Reaction Mixture:

-

Incubation:

-

Incubate the reaction mixture at room temperature.

-

-

Quenching and Detection:

-

Data Acquisition and Analysis:

The following diagram illustrates the workflow for the AlphaScreen assay.

Figure 2: Experimental Workflow for the In Vitro AlphaScreen Assay.

Cellular Histone Demethylation Assay (Immunofluorescence)

This assay assesses the ability of this compound to inhibit histone demethylation within a cellular context by measuring the levels of specific histone methylation marks.

Principle: Cells are treated with this compound, and the levels of a specific histone methylation mark (e.g., H3K9me3) are quantified using immunofluorescence microscopy. An increase in the fluorescence intensity of the histone mark in this compound-treated cells compared to control cells indicates inhibition of the corresponding demethylase.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in a suitable format for microscopy (e.g., 96-well plates or on coverslips).

-

Treat the cells with varying concentrations of this compound or its derivatives for a specified duration (e.g., 24 hours).[1] Include a DMSO-treated control group.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of the histone mark within the nuclei using image analysis software.

-

-

Data Interpretation:

-

A dose-dependent increase in the fluorescence intensity of the histone methylation mark indicates cellular inhibition of the demethylase by this compound.

-

Cellular Effects and Therapeutic Potential

This compound's ability to modulate histone methylation has significant implications for cellular processes and disease. By inhibiting histone demethylases, this compound can alter gene expression patterns. For example, inhibition of KDM4A by this compound leads to increased levels of H3K9me3, a repressive histone mark.[1] This can result in the silencing of target genes.

The modulation of epigenetic states by this compound has been explored in various disease contexts:

-

Cancer: this compound has been shown to suppress the proliferation and migration of vascular smooth muscle cells.[6][7] It can also suppress Wnt target gene transcription and colorectal cancer tumorigenesis by inhibiting KDM3 histone demethylases.[8] Furthermore, this compound can enhance the radiosensitivity of non-small cell lung cancer.[9]

-

Inflammation: this compound can suppress IL-17 expression in T cells, suggesting a potential role in modulating inflammatory responses.[10]

The development of more cell-permeable and selective inhibitors based on the this compound scaffold is an active area of research for potential therapeutic applications. The n-octyl ester of this compound represents a significant step in this direction, demonstrating improved cellular potency.[2][5]

Conclusion

This compound is a valuable chemical probe for studying the roles of 2OG-dependent oxygenases, particularly the JmjC family of histone demethylases. Its mechanism of action as an Fe(II) chelator and competitive inhibitor of 2-oxoglutarate is well-characterized. While its utility in cellular studies is limited by low permeability, the development of derivatives has overcome this challenge. The experimental protocols detailed in this guide provide a framework for assessing the activity of this compound and similar compounds, aiding in the ongoing research and development of novel epigenetic modulators for therapeutic intervention.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Cell-Permeable Ester Derivative of the JmjC Histone Demethylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 4. A cell-permeable ester derivative of the JmjC histone demethylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of demethylase by this compound modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

IOX1: A Technical Guide to a Broad-Spectrum 2-Oxoglutarate (2OG) Oxygenase Inhibitor

Introduction

IOX1 (5-carboxy-8-hydroxyquinoline) is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][2][3][4][5] This family of enzymes plays a crucial role in various physiological and pathological processes, including histone demethylation, hypoxia sensing, and nucleic acid modification.[3][4][5] this compound's ability to inhibit a wide range of these enzymes, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), has made it a valuable chemical probe for studying the biological functions of 2OG oxygenases and a potential starting point for the development of novel therapeutics.[2][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, relevant experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by acting as a competitive inhibitor of 2-oxoglutarate.[2][3] The 2OG oxygenases require Fe(II) as a cofactor and 2OG as a co-substrate for their catalytic activity.[2][3] this compound chelates the active site Fe(II) in a bidentate manner through its quinoline nitrogen and phenol oxygen atoms, thereby preventing the binding of 2OG and subsequent catalytic reaction.[2] Interestingly, crystallographic studies have revealed that in some cases, this compound binding can induce the translocation of the active site iron, a rare phenomenon for protein ligands that may contribute to its broad spectrum of activity.[3][4][5]

Quantitative Inhibitory Activity of this compound

This compound has been demonstrated to inhibit a wide array of 2OG oxygenases with varying potencies. The half-maximal inhibitory concentration (IC50) values for this compound against several key enzymes are summarized in the table below.

| Target Enzyme Family | Specific Enzyme | IC50 (µM) | Assay Method |

| Histone Demethylases (KDMs) | KDM2A (JMJD1A) | 1.8[8][9][10] | - |

| KDM3A (JMJD1C) | 0.1[8][9][10][11] | - | |

| KDM4A (JMJD2A) | 0.6[11], 1.7[12] | MALDI-TOF MS[12] | |

| KDM4C (JMJD2C) | 0.6[8][9][10] | - | |

| KDM4E (JMJD2E) | 0.2[12], 2.3[8][9][10], 2.4[12] | FDH-coupled assay[12], MALDI-TOF MS[12] | |

| KDM6B (JMJD3) | 1.4[8][9][10] | - | |

| PHF8 | 13.3 | - | |

| Hypoxia-Inducible Factor (HIF) Hydroxylases | PHD2 | 14.3[12] | MALDI-TOF MS[12] |

| FIH (Factor Inhibiting HIF) | 20.5[12] | MALDI-TOF MS[12] | |

| Other 2OG Oxygenases | ALKBH5 | Inhibitor[1][8][9][10] | - |

| BBOX1 | 196[3] | - |

Key Signaling Pathways Affected by this compound

One of the most significant consequences of this compound's inhibitory activity is the modulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[13] Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH), both 2OG oxygenases, hydroxylate the HIF-1α subunit, leading to its degradation and inactivation.[13][14] By inhibiting PHDs and FIH, this compound stabilizes HIF-1α, allowing it to translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.[13][15][16] This process mimics a hypoxic response even in the presence of oxygen.

Caption: this compound inhibits PHD/FIH, leading to HIF-1α stabilization and gene transcription.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (AlphaScreen)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a 2OG oxygenase using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[1][11]

Materials:

-

Recombinant 2OG oxygenase (e.g., KDM4A, PHD2)

-

Biotinylated substrate peptide

-

This compound

-

Fe(II) sulfate

-

Ascorbate

-

2-Oxoglutarate (2OG)

-

HEPES buffer (50 mM, pH 7.5) with 0.1% BSA and 0.01% Tween20

-

EDTA

-

Streptavidin-conjugated donor beads

-

Antibody-coated acceptor beads

-

384-well low-volume plates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.[1]

-

Dilute all reagents in the HEPES buffer.

-

In a 384-well plate, add the following components in order:

-

Incubate the reaction at room temperature.

-

Add a mixture of AlphaScreen donor and acceptor beads pre-incubated with an antibody specific to the modified substrate.[1][11]

-

Incubate the plate in the dark at room temperature for 60 minutes.[11]

-

Read the plate on a PHERAstar FS plate reader or similar instrument.[11]

-

Calculate IC50 values by normalizing the data against DMSO controls.[1][11]

Caption: Workflow for determining this compound's IC50 using an AlphaScreen assay.

Cell-Based Immunofluorescence Assay for Histone Methylation

This protocol outlines a method to assess the effect of this compound on histone methylation levels in cells.[17]

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound

-

DMSO

-

Plasmid for overexpression of a Flag-tagged KDM (e.g., JMJD2A)

-

Transfection reagent

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-Flag and anti-H3K9me3)

-

Fluorescently labeled secondary antibodies

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in a multi-well plate and culture overnight.

-

Transfect the cells with the Flag-tagged KDM plasmid.

-

After 24 hours, treat the cells with varying concentrations of this compound or DMSO for another 24 hours.[17]

-

Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate with primary antibodies (anti-Flag to identify transfected cells and anti-H3K9me3 to assess methylation levels).

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI for nuclear staining.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the fluorescence intensity of H3K9me3 in transfected cells.[17]

Conclusion

This compound is a versatile and potent research tool for investigating the roles of 2OG oxygenases in health and disease. Its broad-spectrum inhibitory activity, coupled with its cell permeability, makes it suitable for both in vitro and cellular studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work. Further research into the unique mechanism of this compound-induced iron translocation may pave the way for the design of even more potent and selective inhibitors of this important enzyme class.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 12. apexbt.com [apexbt.com]

- 13. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

- 16. The effect of HIF on metabolism and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | Structural Genomics Consortium [thesgc.org]

The Role of IOX1 in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1 is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. This family of enzymes plays a critical role in epigenetic regulation, primarily through the demethylation of histones and DNA. By inhibiting key enzymes such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA demethylases, this compound profoundly influences chromatin structure and gene expression. This technical guide provides an in-depth overview of the mechanisms of this compound action, its impact on specific signaling pathways, and detailed protocols for studying its effects on gene regulation.

Core Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Oxygenases

This compound functions as a competitive inhibitor of 2-oxoglutarate, a crucial cofactor for a large family of oxygenases. This inhibition leads to the modulation of various cellular processes, most notably epigenetic modifications.

Inhibition of Histone Demethylases

This compound targets multiple JmjC domain-containing histone lysine demethylases (KDMs), which are responsible for removing methyl groups from lysine residues on histone tails. This inhibition leads to an increase in histone methylation marks, such as H3K9me3 and H3K36me3, which are generally associated with condensed chromatin and transcriptional repression.[1] The inhibitory activity of this compound on various KDMs is summarized in the table below.

Inhibition of DNA Demethylases

This compound has also been shown to inhibit the activity of TET enzymes, which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation. By inhibiting TET2, this compound can suppress gene expression by preventing the removal of repressive methyl groups from promoter regions.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various demethylases and its impact on gene expression.

Table 1: In Vitro Inhibitory Activity of this compound on Histone Demethylases

| Target Demethylase | IC50 (μM) |

| KDM2A (JMJD1A) | 1.8[4], 0.17[5][6] |

| KDM3A (JMJD1C) | 0.1[4][7] |

| KDM4A (JMJD2A) | 0.6[7], 0.2[5][6] |

| KDM4C (JMJD2C) | 0.6[4], 0.6[5][6] |

| KDM4E (JMJD2E) | 2.3[4], 0.3[5][6] |

| KDM6B (JMJD3) | 1.4[4], 0.12[5][6] |

| UTX | 1[5][6] |

Table 2: Effect of this compound on Gene Expression in Murine Th17 Cells (RNA-seq data)

Cells were treated with 20 μM this compound for 72 hours.[2]

| Gene | Log2 Fold Change | P-value |

| Il17a | Down | < 0.05 |

| Ccl20 | Down | < 0.05 |

| 34 other genes | Down | < 0.05 |

| 7 genes | Up | < 0.05 |

Table 3: Effect of this compound on Gene Expression in A549 Non-Small Cell Lung Cancer Cells (RNA-seq data)

| Gene Category | Regulation | Number of Genes |

| Differentially Expressed Genes | Upregulated | 2381 |

| Differentially Expressed Genes | Downregulated | 1246 |

Key Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact key signaling pathways involved in cell proliferation, differentiation, and inflammation.

Wnt/β-catenin Signaling Pathway

This compound suppresses the Wnt/β-catenin signaling pathway, which is crucial in development and often dysregulated in cancer. Mechanistically, this compound inhibits KDM3 activity, leading to increased H3K9 methylation on the promoters of Wnt target genes, thereby suppressing their transcription.[8]

IL-17 Signaling Pathway

This compound has been identified as a potent suppressor of IL-17 expression in both murine and human CD4+ T cells. It achieves this by targeting the DNA demethylase TET2, which is responsible for demethylating the Il17a promoter. This compound's inhibition of TET2 leads to the maintenance of DNA methylation at the Il17a promoter, thus suppressing its expression.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on gene expression.

Experimental Workflow Overview

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is adapted for studying changes in histone modifications or protein-DNA binding following this compound treatment.

1. Cell Culture and this compound Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate duration.

2. Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

3. Cell Lysis and Chromatin Sonication:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells and isolate nuclei according to standard protocols.

-

Resuspend nuclei in a suitable sonication buffer.

-

Sonicate the chromatin to an average fragment size of 200-500 bp. Verify fragmentation by running an aliquot on an agarose gel.

4. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with a specific antibody against the target of interest (e.g., H3K9me3, TET2) overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

5. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to assess changes in chromatin accessibility following this compound treatment.

1. Cell Culture and this compound Treatment:

-

Culture and treat cells with this compound as described for ChIP-seq.

2. Nuclei Isolation:

-

Harvest and wash the cells.

-

Lyse the cells in a hypotonic buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to release the nuclei.

-

Pellet the nuclei by centrifugation.

3. Transposition Reaction:

-

Resuspend the nuclei in the transposition reaction mix containing the Tn5 transposase and reaction buffer.

-

Incubate the reaction at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut and ligate sequencing adapters into accessible regions of the chromatin.

4. DNA Purification:

-

Purify the transposed DNA using a DNA purification kit.

5. PCR Amplification:

-

Amplify the transposed DNA fragments using PCR with primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

6. Library Purification and Sequencing:

-

Purify the amplified library to remove primer-dimers.

-

Assess the quality and quantity of the library before proceeding to next-generation sequencing.

RNA Sequencing (RNA-seq)

This protocol details the steps for analyzing global changes in gene expression after this compound treatment.

1. Cell Culture and this compound Treatment:

-

Culture and treat cells with this compound as described previously.

2. RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

3. RNA Quality Control:

-

Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument. A high-quality RNA sample should have an RNA Integrity Number (RIN) of >8.

4. Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA sample.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

5. Library Quality Control and Sequencing:

-

Assess the quality and quantity of the final library.

-

Perform next-generation sequencing.

Conclusion

This compound is a valuable chemical probe for dissecting the role of 2OG-dependent oxygenases in gene regulation. Its ability to inhibit both histone and DNA demethylases makes it a powerful tool for studying the epigenetic control of transcription. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists seeking to utilize this compound in their studies of gene expression and for drug development professionals exploring the therapeutic potential of epigenetic modulators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Epigenetic drug screen identified this compound as an inhibitor of Th17-mediated inflammation through targeting TET2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of demethylase by this compound modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. This compound Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis Through Inhibition of KDM3 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Structural Genomics Consortium [thesgc.org]

The Impact of IOX1 on HIF-1α Stabilization and Hypoxia Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in angiogenesis, metabolism, and cell survival. Its stability is tightly controlled by a class of 2-oxoglutarate (2OG) dependent dioxygenases, primarily the prolyl hydroxylase domain (PHD) enzymes and the factor inhibiting HIF (FIH). IOX1, a potent, cell-permeable, broad-spectrum inhibitor of 2OG oxygenases, has emerged as a critical tool for studying the hypoxia signaling pathway. By inhibiting PHDs, this compound prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α, leading to its stabilization even under normoxic conditions. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on HIF-1α stabilization, and detailed experimental protocols for its study.

Mechanism of Action: this compound and the HIF-1α Hypoxia Pathway

Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. The PHD enzymes (primarily PHD2) utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for degradation by the proteasome.

This compound, as a 2-oxoglutarate mimic, competitively inhibits the active site of 2OG-dependent dioxygenases, including the PHDs. This inhibition prevents the hydroxylation of HIF-1α, thereby blocking its recognition by VHL and subsequent degradation. As a result, HIF-1α accumulates in the cytoplasm and translocates to the nucleus.

In the nucleus, stabilized HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, recruiting coactivators such as p300/CBP to initiate the transcription of genes involved in angiogenesis (e.g., VEGFA), glucose metabolism (e.g., GLUT1), and other adaptive responses to hypoxia.

Another layer of regulation is provided by FIH (Factor Inhibiting HIF), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators. As a 2OG-dependent oxygenase, FIH is also a target for this compound, although with a different potency compared to the PHDs.

The Discovery and Chemical Synthesis of IOX1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1, also known as 5-carboxy-8-hydroxyquinoline, is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. This family of enzymes plays a critical role in a variety of cellular processes, including histone demethylation, hypoxia sensing, and DNA/RNA modification. Discovered through high-throughput screening, this compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of 2OG oxygenases, particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Its ability to modulate epigenetic landscapes and other cellular signaling pathways has made it a subject of intense research in oncology, inflammation, and metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols associated with this compound.

Discovery of this compound

This compound was identified from a high-throughput screening campaign aimed at discovering inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases[1]. Unlike earlier inhibitors of 2OG oxygenases, such as N-oxalylglycine and pyridine-2,4-dicarboxylate, which suffer from poor cell permeability and often require esterification to be active in cells, this compound was found to be cell-active without the need for a pro-drug formulation[1]. This property makes it a more direct and reliable tool for cellular studies.

Chemical Synthesis of this compound

While a specific multi-step synthesis protocol from basic starting materials is not detailed in the primary biochemical literature, the synthesis of related N-oxalylglycine derivatives has been described[2]. The chemical structure of this compound is 5-carboxy-8-hydroxyquinoline. Commercially, it is available from multiple chemical suppliers. For researchers interested in its synthesis, the general route would involve the construction of the 8-hydroxyquinoline core followed by carboxylation at the 5-position.

Mechanism of Action

This compound functions as a competitive inhibitor with respect to 2-oxoglutarate, a key co-substrate for all 2OG-dependent dioxygenases[3]. It achieves its inhibitory effect by binding to the ferrous iron (Fe(II)) in the active site of the enzyme, thereby preventing the binding of 2-oxoglutarate and subsequent catalysis[1]. Co-crystal structures of this compound in complex with JMJD2A, JMJD3, and the factor-inhibiting HIF (FIH) have confirmed this mode of binding[1].

Due to this mechanism, this compound exhibits broad-spectrum activity against a range of 2OG oxygenases, including but not limited to:

-

JmjC-domain containing histone demethylases (KDMs) : These enzymes are critical regulators of histone methylation marks and play a fundamental role in epigenetic regulation. This compound has been shown to inhibit multiple KDM subfamilies, including KDM2, KDM3, KDM4, and KDM6[4][5][6].

-

Prolyl hydroxylase domain (PHD) enzymes : These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound can lead to the stabilization of HIF-1α under normoxic conditions[7][8].

-

Factor-Inhibiting HIF (FIH) : Another regulator of the HIF pathway, also inhibited by this compound.

-

Ten-Eleven Translocation (TET) DNA demethylases : this compound has been shown to target TET2, an enzyme involved in DNA demethylation, thereby suppressing IL-17A expression in Th17 cells[9].

-

ALKBH5 : An RNA demethylase that is also inhibited by this compound[4][10].

Signaling Pathways and Cellular Processes Modulated by this compound

The broad-spectrum inhibitory nature of this compound allows it to modulate several critical cellular signaling pathways.

Histone Demethylation and Epigenetic Regulation

By inhibiting JmjC-domain containing histone demethylases, this compound can lead to an increase in the methylation levels of specific histone lysine residues. For instance, inhibition of the KDM4 family by this compound results in increased levels of H3K9me3, a histone mark generally associated with transcriptional repression[10][11].

Wnt/β-catenin Signaling Pathway

This compound has been identified as a suppressor of the Wnt/β-catenin signaling pathway, which is hyperactivated in many cancers, particularly colorectal cancer[5][6]. Mechanistically, this compound inhibits the enzymatic activity of KDM3, preventing the demethylation of H3K9 on Wnt target gene promoters and thus suppressing their transcription[5][6].

Hypoxia-Inducible Factor (HIF) Signaling

The stability of the HIF-1α transcription factor is regulated by PHD enzymes, which hydroxylate HIF-1α under normoxic conditions, targeting it for degradation[7][12][13]. By inhibiting PHDs, this compound can mimic a hypoxic response, leading to the stabilization of HIF-1α and the transcription of hypoxia-responsive genes[7][8].

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a range of 2OG oxygenases using various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against 2OG Oxygenases

| Target Enzyme | Assay Method | IC50 (µM) | Reference(s) |

| JmjC Demethylases | |||

| KDM2A (JMJD1A) | AlphaScreen | 1.8 | [4] |

| KDM3A (JMJD1A) | AlphaScreen | 0.1 | [4][14] |

| KDM4A (JMJD2A) | MALDI-TOF MS | 1.7 | [15] |

| KDM4A (JMJD2A) | AlphaScreen | 0.6 | [14] |

| KDM4C (JMJD2C) | Bioluminescent | 0.65 | [16] |

| KDM4C (JMJD2C) | AlphaScreen | 0.6 | [4] |

| KDM4E (JMJD2E) | FDH-coupled | 0.2 | [15] |

| KDM4E (JMJD2E) | MALDI-TOF MS | 2.4 | [15] |

| KDM4E (JMJD2E) | AlphaScreen | 2.3 | [4] |

| KDM6B (JMJD3) | AlphaScreen | 1.4 | [4] |

| Other 2OG Oxygenases | |||

| FIH | MALDI-TOF MS | 20.5 | [15] |

| PHD2 | MALDI-TOF MS | 14.3 | [15] |

| TET2 | Biolayer Interferometry | KD = 12.0 | [9] |

Note: IC50 values can vary between different assay formats and conditions.[17]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference(s) |

| HeLa | Immunofluorescence | Inhibition of KDM2A | EC50 = 24 | [1] |

| HeLa | Immunofluorescence | Inhibition of KDM4A | EC50 = 86 | [1] |

| HeLa | Immunofluorescence | Inhibition of KDM6B | EC50 = 37 | [1] |

| HeLa | Immunofluorescence | Inhibition of H3K9me3 demethylation | IC50 = 86.5 | [15] |

| HeLa | Cytotoxicity (MTT Assay) | CC50 | 291.6 | [15] |

| HCT116 | Cytotoxicity (MTT Assay) | IC50 (48h) | 28.1 | [10] |

| A549 | Cytotoxicity (MTT Assay) | IC50 (48h) | >30 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research involving this compound. Below are protocols for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assay (AlphaScreen)

This assay is commonly used to measure the activity of histone demethylases.

Workflow Diagram:

Protocol:

-

Reagent Preparation : All reagents are diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)[1][10].

-

Reaction Setup : In a 384-well plate, combine the JmjC enzyme (0.5-25 nM), biotinylated histone peptide substrate (30-1000 nM), Fe(II) (1-10 µM), L-ascorbic acid (100 µM), and 2-oxoglutarate (5-40 µM)[1]. Add serial dilutions of this compound or DMSO as a control. The final reaction volume is typically 10 µL[10].

-

Enzymatic Reaction : Incubate the plate at room temperature for the desired time.

-

Quenching : Stop the reaction by adding 5 µL of EDTA solution[1][10].

-

Detection : Add 5 µL of a mixture containing streptavidin-conjugated donor beads and protein A-conjugated acceptor beads pre-incubated with an antibody specific to the demethylated peptide product[1][10]. The final bead concentration is typically 20 µg/mL[14].

-

Incubation : Seal the plate to protect it from light and incubate at room temperature for 60 minutes[14].

-

Data Acquisition : Read the plate using a suitable plate reader (e.g., PHERAstar FS) with an AlphaScreen 680 nm excitation and 570 nm emission filter set[14].

-

Data Analysis : Normalize the data against DMSO controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism)[10][14].

Cellular Target Engagement Assay (Immunofluorescence)

This assay directly measures the ability of this compound to inhibit histone demethylase activity within cells.

Protocol:

-

Cell Culture and Transfection : Seed HeLa cells on coverslips in a 24-well plate. Transfect cells with a plasmid expressing a Flag-tagged version of the histone demethylase of interest (e.g., JMJD2A)[1].

-

Compound Treatment : After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 100 µM to 300 µM) or DMSO for a specified period[1].

-

Fixation and Permeabilization : Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.

-

Immunostaining :

-

Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with primary antibodies against the Flag-tag (to identify transfected cells) and the specific histone methylation mark (e.g., H3K9me3)[1].

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Counterstain nuclei with DAPI[1].

-

-

Imaging and Analysis : Mount the coverslips and acquire images using a fluorescence microscope. Quantify the immunofluorescence signal for the histone methylation mark specifically in the transfected (Flag-positive) cells[1].

-

Data Analysis : Determine the EC50 value by comparing the signal intensity in this compound-treated cells to DMSO-treated cells (100% activity) and cells expressing a catalytically inactive mutant of the demethylase (0% activity)[1].

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which this compound becomes toxic to cells.

Protocol:

-

Cell Seeding : Seed cells (e.g., HeLa, HCT116) into 96-well plates and allow them to adhere overnight[10].

-

Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-300 µM) in 1% DMSO[10]. Include a positive control for cytotoxicity, such as staurosporine[10].

-

Incubation : Treat the cells for a specified duration (e.g., 24 or 48 hours)[10].

-

MTT Addition : Add an MTT solution (e.g., CellTiter 96 Aqueous One Solution Reagent) to each well and incubate for 1-4 hours at 37°C[10].

-

Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis : Normalize the results to DMSO-treated control cells and calculate the CC50 or IC50 value using appropriate software[10].

Conclusion

This compound is a foundational tool compound for the study of 2-oxoglutarate-dependent oxygenases. Its discovery provided researchers with a cell-permeable, broad-spectrum inhibitor capable of modulating key cellular processes like epigenetic regulation, Wnt signaling, and the hypoxic response. The quantitative data and experimental protocols summarized in this guide offer a technical foundation for professionals in drug development and biomedical research to effectively utilize this compound in their investigations, paving the way for a deeper understanding of the roles of 2OG oxygenases in health and disease and potentially leading to the development of novel therapeutic agents.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 8. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigenetic drug screen identified this compound as an inhibitor of Th17-mediated inflammation through targeting TET2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of demethylase by this compound modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stabilization of hypoxia-inducible factor-1alpha protein in hypoxia occurs independently of mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 15. apexbt.com [apexbt.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Impact of IOX1 on Chromatin Remodeling and Accessibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1, a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, has emerged as a critical tool for studying the epigenetic regulation of gene expression.[1][2][3] Primarily targeting the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), this compound induces significant alterations in the histone methylation landscape, leading to profound changes in chromatin structure and accessibility. This guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on histone demethylases, and its impact on chromatin dynamics, offering detailed experimental protocols and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of JmjC Histone Demethylases

This compound functions as a competitive inhibitor of 2-oxoglutarate, a crucial cofactor for the catalytic activity of JmjC histone demethylases.[1][3] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, playing a vital role in regulating gene expression. By blocking the activity of JmjC demethylases, this compound leads to an accumulation of histone methylation marks, particularly the repressive marks H3K9me3 and H3K36me3.[4] This increase in repressive marks is a key driver of this compound's effects on chromatin structure.

The inhibition of specific KDM subfamilies, such as KDM3 and KDM4, has been shown to suppress oncogenic signaling pathways, including the Wnt/β-catenin pathway in colorectal cancer, by preventing the demethylation of H3K9 on Wnt target gene promoters.[5]

Quantitative Data: Inhibitory Activity of this compound and Derivatives

The potency of this compound and its more cell-permeable analog, n-octyl-IOX1, has been quantified against various JmjC histone demethylases. The following tables summarize the key inhibitory concentrations (IC50) and cellular efficacy (EC50) data.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound against JmjC Histone Demethylases

| Target Demethylase | IC50 (µM) |

| KDM3A (JMJD1A) | 0.1, 0.17[6] |

| KDM4A (JMJD2A) | 0.2 |

| KDM4C (JMJD2C) | 0.6[6] |

| KDM4E (JMJD2E) | 0.3, 2.3[6] |

| KDM5C (JARID1C/SMCX) | Not specified |

| KDM6A (UTX) | 1.0 |

| KDM6B (JMJD3) | 0.12, 1.4[6] |

| KDM2A | 1.8[6] |

Table 2: Cellular Efficacy (EC50) of this compound and n-Octyl-IOX1 in HeLa Cells

| Compound | Target | EC50 (µM) | Reference |

| This compound | KDM4A | 100 | [7] |

| n-Octyl-IOX1 | KDM4A | 3.8 | [7][8] |

| This compound | KDM2A | 24 | [9] |

| This compound | KDM6B | 37 | [9] |

Impact on Chromatin Remodeling and Accessibility

By increasing the levels of repressive histone marks like H3K9me3 and H3K36me3, this compound promotes a more condensed chromatin state, often referred to as heterochromatin.[4] This compacted structure physically restricts the access of transcription factors and the transcriptional machinery to DNA, leading to a general decrease in chromatin accessibility at specific genomic loci.

A notable example is the this compound-induced reduction of chromatin accessibility in the promoter regions of genes involved in DNA damage repair and telomere maintenance in non-small cell lung cancer (NSCLC) cells.[4] This effect has been shown to enhance the sensitivity of these cancer cells to radiation therapy.[4] Techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) have been instrumental in mapping these genome-wide changes in chromatin accessibility following this compound treatment.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects on chromatin are provided below.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide occupancy of specific histone modifications. In the context of this compound, it is used to quantify the changes in H3K9me3 and H3K36me3 levels.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[10]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei.[10] Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3). Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.[11]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

ATAC-seq is a method for mapping chromatin accessibility genome-wide. It is used to determine how this compound treatment alters the accessibility of regulatory regions.

Protocol:

-

Cell Harvesting and Lysis: Harvest a small number of this compound-treated and control cells (e.g., 50,000). Lyse the cells with a gentle lysis buffer to isolate the nuclei while keeping them intact.[12]

-

Transposition Reaction: Resuspend the nuclei in a transposition reaction mix containing the Tn5 transposase. The transposase will cut and ligate sequencing adapters into accessible, open chromatin regions.[12]

-

DNA Purification: Purify the tagmented DNA using a DNA purification kit.[13]

-

PCR Amplification: Amplify the purified DNA using PCR to generate a sequencing library. The number of PCR cycles should be minimized to avoid amplification bias.[14]

-

Library Purification and Sequencing: Purify the PCR product to remove primers and perform paired-end high-throughput sequencing.

Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE-Seq)

FAIRE-seq is another method to identify regions of open chromatin.

Protocol:

-

Formaldehyde Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. The cross-linking is less efficient in nucleosome-depleted regions.[15]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA.[16]

-

Phenol-Chloroform Extraction: Perform a phenol-chloroform extraction. The DNA from open chromatin regions, which is not cross-linked to proteins, will partition into the aqueous phase.[15]

-

DNA Purification: Isolate the DNA from the aqueous phase.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Conclusion and Future Directions

This compound is a powerful chemical probe for elucidating the role of JmjC histone demethylases in chromatin biology and disease. Its ability to induce a heterochromatic state by increasing repressive histone marks provides a valuable tool for studying the relationship between chromatin accessibility and gene expression. The development of more potent and selective derivatives, such as n-octyl-IOX1, enhances the utility of this class of inhibitors for in vivo studies.[2][7][8] Future research will likely focus on dissecting the specific roles of individual JmjC demethylases in various cellular processes and exploring the therapeutic potential of targeting these enzymes in cancer and other diseases characterized by epigenetic dysregulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A cell-permeable ester derivative of the JmjC histone demethylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cell-Permeable Ester Derivative of the JmjC Histone Demethylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of demethylase by this compound modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MilliporeSigma Calbiochem JmjC Histone Demethylase Inhibitor, n-Octyl-IOX1 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 9. This compound | Structural Genomics Consortium [thesgc.org]

- 10. ChIP-seq [protocols.io]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. compbio.csail.mit.edu [compbio.csail.mit.edu]

- 13. research.stowers.org [research.stowers.org]

- 14. A simple ATAC-seq protocol for population epigenetics [protocols.io]

- 15. FAIRE-Seq - Wikipedia [en.wikipedia.org]

- 16. FAIRE-Seq/Sono-Seq [illumina.com]

IOX1: A Technical Guide to its Role in Epigenetic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOX1, or 5-carboxy-8-hydroxyquinoline, is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a superfamily of enzymes that includes the Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] By modulating the activity of these key epigenetic regulators, this compound has emerged as a critical tool for investigating the intricate signaling pathways that govern gene expression and cellular function. This technical guide provides an in-depth analysis of this compound's mechanism of action, its involvement in critical signaling pathways, and detailed experimental protocols for its application in research and drug development.

Core Mechanism of Action: Inhibition of 2OG-Dependent Oxygenases

This compound exerts its inhibitory effects by acting as a competitive inhibitor of 2-oxoglutarate, a key cofactor for a wide range of oxygenases, including the JmjC histone demethylases.[4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby altering chromatin structure and gene transcription. This compound's broad-spectrum activity allows for the investigation of multiple epigenetic pathways simultaneously.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a range of JmjC histone demethylases and in various cell lines. The following tables summarize the key IC50 and EC50 values reported in the literature.

| Target Enzyme | IC50 (μM) | Assay Method |

| KDM2A / JMJD1A | 1.8[3], 0.17[5] | Not Specified |

| KDM3A / JMJD1B | 0.1[2][3] | Not Specified |

| KDM4A / JMJD2A | 0.6[2], 0.2[5] | Not Specified |

| KDM4C / JMJD2C | 0.6[3], 0.6 | Not Specified |

| KDM4E / JMJD2E | 2.3[3], 0.3 | Not Specified |

| KDM5C / JARID1C | 0.6 | Not Specified |

| KDM6A / UTX | 1.0[5] | Not Specified |

| KDM6B / JMJD3 | 1.4[3], 0.12[5] | Not Specified |

| FIH | 20.5 | MALDI-TOF MS[6] |

| PHD2 | 14.3 | MALDI-TOF MS[6] |

| Cell Line | Assay Type | IC50 / EC50 (μM) | Incubation Time |

| HCT116 | Cytotoxicity (MTT) | 28.1 | 48 h[1] |

| A549 | Cytotoxicity | Not Specified | 48 h[1] |

| HeLa | H3K9me3 Demethylation | 86.5 | Not Specified[6][7] |

| HeLa | Cytotoxicity (MTT) | 86[2], 291.6[6] | 24 h[1] |

| KDM4A in HeLa | EC50 | 100 | Not Specified[8] |

| n-Octyl-IOX1 KDM4A in HeLa | EC50 | 3.8 | Not Specified[8] |

Involvement in Key Signaling Pathways

Histone Demethylation and Transcriptional Regulation

This compound's primary mechanism involves the direct inhibition of JmjC histone demethylases, leading to an increase in histone methylation marks, such as H3K9me3.[1][3] This hypermethylation is associated with condensed chromatin and transcriptional repression. In cancer cells, this can lead to the silencing of oncogenes and the activation of tumor suppressor pathways. For instance, this compound has been shown to suppress Wnt target gene transcription in colorectal cancer by inhibiting KDM3-mediated demethylation of H3K9 on Wnt target gene promoters.[9][10]

Figure 1: this compound inhibits JmjC demethylases, leading to transcriptional repression and suppression of tumorigenesis.

Hypoxia Signaling Pathway

The cellular response to low oxygen levels (hypoxia) is primarily mediated by Hypoxia-Inducible Factors (HIFs). The stability of the HIF-1α subunit is regulated by prolyl hydroxylases (PHDs), which are also 2OG-dependent oxygenases.[11][12] Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation.[13] Under hypoxic conditions, PHD activity is reduced, leading to HIF-1α stabilization and the activation of hypoxia-responsive genes.[14][15] this compound, by inhibiting PHDs, can mimic a hypoxic response by stabilizing HIF-1α even under normoxic conditions.[7]

Figure 2: this compound inhibits PHDs, stabilizing HIF-1α and activating hypoxia-responsive genes.

Th17-Mediated Inflammation

Recent studies have identified this compound as a suppressor of IL-17 expression in both murine and human CD4+ T cells.[16][17] This effect is mediated through the targeting of TET2, a DNA demethylase, which is also a 2OG-dependent oxygenase. By inhibiting TET2, this compound modulates the DNA methylation status of the Il17a promoter, leading to reduced IL-17 production and a subsequent decrease in Th17-mediated inflammation.[16][17]

Experimental Protocols

AlphaScreen Assay for In Vitro Inhibition

This assay is used to determine the in vitro inhibitory activity of this compound against purified histone demethylases.

-

Reagents : 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween20, enzyme (e.g., KDM4A, 5 nM), biotinylated substrate peptide (30 nM), Fe(II) (1 μM), ascorbate (100 μM), 2-oxoglutarate (10 μM), this compound (various concentrations), EDTA, AlphaScreen donor and acceptor beads.[2]

-

Procedure :

-

Dilute all reagents in the assay buffer and allow them to equilibrate to room temperature.

-

Perform catalytic turnover assays in low-volume 384-well plates at room temperature in a 10 μL volume.

-

The reaction mixture consists of the enzyme, biotinylated substrate peptide, Fe(II), ascorbate, and 2OG.

-

Add this compound at varying concentrations to the reaction mixture.

-

Quench the reaction with EDTA (5 μL).

-

Add AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads preincubated with peptide product antibodies (5 μL).

-

Seal the plates to protect from light and incubate at room temperature for 60 minutes.

-

Read the plates on a PHERAstar FS plate reader using an AlphaScreen 680 excitation/570 emission filter set.

-

Calculate IC50 values after normalization against DMSO controls.[2]

-

Figure 3: Workflow for the AlphaScreen in vitro inhibition assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Reagents : DMEM medium, this compound, DMSO, Staurosporine (positive control), CellTiter 96 Aqueous One Solution Reagent.[1]

-

Procedure :

-

Seed cells (e.g., HeLa, HCT116) into 96-well plates and culture at 37°C for 24 hours to achieve ~70% confluency.

-

Replace the medium with DMEM containing this compound at different concentrations (e.g., 1-300 μM) in 1% DMSO.

-

Use Staurosporine (0.03-10 μM) as a positive control for cytotoxicity.

-

After 24 or 48 hours of treatment, replace the medium with CellTiter 96 Aqueous One Solution Reagent and incubate for 4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate CC50 or IC50 values after normalization against 1% DMSO-treated cells (negative control) and media-only controls (background).[1]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct interaction between a compound and its target protein in a cellular context.

-

Reagents : Cell lysis buffer, antibodies for target proteins (e.g., TET2, JMJD3), secondary antibodies.[16]

-

Procedure :

-

Treat cultured cells (e.g., Th17 cells) with this compound or a vehicle control.

-

Harvest and lyse the cells.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to separate aggregated proteins from the soluble fraction.

-

Analyze the soluble fraction by Western blot using antibodies against the target proteins.

-

A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.[16]

-

Immunofluorescence for H3K9me3 Levels

This method is used to visualize and quantify changes in histone methylation within cells.

-

Reagents : HeLa cells, Flag-tagged JMJD2A expression vector, transfection reagent, anti-Flag antibody, anti-H3K9me3 antibody, DAPI, fluorescently labeled secondary antibodies.[7]

-

Procedure :

-

Transfect HeLa cells with a vector expressing Flag-tagged JMJD2A.

-

Treat the transfected cells with increasing concentrations of this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies (anti-Flag and anti-H3K9me3).

-

Incubate with fluorescently labeled secondary antibodies.

-

Stain the nuclei with DAPI.

-

Acquire images using an epifluorescence microscope.

-

Analyze the images using software like CellProfiler to quantify the fluorescence intensity of H3K9me3 in the nuclei of transfected cells. A dose-dependent increase in H3K9me3 fluorescence indicates inhibition of JMJD2A by this compound.[7]

-

Applications in Drug Development and Research

This compound's ability to modulate epigenetic and hypoxia signaling pathways makes it a valuable tool in several research areas:

-

Cancer Biology : Investigating the role of histone demethylases and hypoxia in tumor growth, metastasis, and drug resistance.[9][18][19] this compound has been shown to suppress tumorigenesis in colorectal cancer and metastasis in osteosarcoma.[10][19] It can also enhance the radiosensitivity of non-small cell lung cancer.[18]

-

Immunology and Inflammation : Studying the epigenetic regulation of immune cell differentiation and function, particularly in the context of autoimmune diseases.[16][17]

-

Stem Cell Biology : Elucidating the role of epigenetic modifications in maintaining stemness and directing differentiation.

-

Cardiovascular and Ischemic Diseases : Exploring the therapeutic potential of modulating the hypoxia signaling pathway.

Conclusion

This compound is a versatile and potent chemical probe for studying the complex interplay of epigenetic and hypoxia signaling pathways. Its broad-spectrum inhibitory activity against 2OG-dependent oxygenases provides a powerful means to dissect the roles of these enzymes in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this compound in their investigations. Further research into more selective derivatives of this compound, such as the n-octyl ester form with improved cell permeability, will undoubtedly continue to advance our understanding of these critical cellular processes.[4][8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A cell-permeable ester derivative of the JmjC histone demethylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 12. mdpi.com [mdpi.com]

- 13. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 15. Intermittent hypoxia enhances the expression of hypoxia inducible factor HIF1A through histone demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epigenetic drug screen identified this compound as an inhibitor of Th17-mediated inflammation through targeting TET2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Inhibition of demethylase by this compound modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IOX-1 suppresses metastasis of osteosarcoma by upregulating histone H3 lysine trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of IOX1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of IOX1 inhibition of 2-oxoglutarate (2OG) dependent oxygenases. This compound, or 5-carboxy-8-hydroxyquinoline, is a potent, broad-spectrum, and cell-permeable inhibitor of this enzyme superfamily, which includes critical regulators of gene expression such as histone and DNA demethylases. This document details the mechanism of action, quantitative binding data, experimental methodologies, and relevant cellular pathways, offering a comprehensive resource for researchers in epigenetics and drug discovery.

Mechanism of Action

This compound functions as a competitive inhibitor by chelating the active site Fe(II) ion and mimicking the binding of the 2-oxoglutarate co-substrate, thereby blocking the catalytic activity of 2OG-dependent oxygenases. This broad-spectrum inhibition affects a variety of enzymes, including the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA demethylases.[1][2] By inhibiting these enzymes, this compound can modulate the epigenetic landscape, leading to alterations in gene expression. For instance, inhibition of histone demethylases by this compound can lead to an increase in histone methylation marks, such as H3K9me3.[1][3]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against a range of 2OG-dependent oxygenases using various biochemical and cellular assays. The following tables summarize the key inhibition and binding data.

| Target Enzyme | IC50 (μM) | Assay Method | Reference |

| KDM2A / JMJD1A | 1.8 | MALDI-TOF MS | [4] |

| KDM3A / JMJD1C | 0.1 | AlphaScreen | [4] |

| KDM4A / JMJD2A | 86.5 (cellular) | Immunofluorescence | [2][3] |

| KDM4A / JMJD2A | 1.7 | MALDI-TOF MS | [3] |

| KDM4C / JMJD2C | 0.6 | AlphaScreen | [4] |

| KDM4E / JMJD2E | 0.2 | FDH-coupled assay | [3] |

| KDM4E / JMJD2E | 2.4 | MALDI-TOF MS | [3] |

| KDM6B / JMJD3 | 1.4 | AlphaScreen | [4] |

| FIH | 20.5 | MALDI-TOF MS | [3] |

| PHD2 | 14.3 | MALDI-TOF MS | [3] |

| ALKBH5 | - | - | [1][4] |

| Target Protein | Binding Affinity (KD) | Method | Reference |

| TET2 | 1.20 x 10⁻⁵ M | Biolayer Interferometry | [5] |

| Cell Line | Cytotoxicity (IC50/CC50) | Assay | Reference |

| HCT116 | 28.1 µM | MTT Assay | [1] |

| HeLa | 291.6 µM | - | [3] |

Structural Basis of Inhibition

The co-crystal structures of this compound in complex with several 2OG oxygenases have been elucidated, providing a detailed view of its binding mode. These structures reveal that this compound occupies the 2OG binding site and directly coordinates the active site Fe(II) through its 8-hydroxyl and carboxylate groups.

| Target Enzyme | PDB ID | Reference |

| JMJD2A (KDM4A) | 3NJY | [2] |

| JMJD3 (KDM6B) | 2XXZ | [2] |

| FIH | 3OD4 | [2] |

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound inhibition are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to measure enzyme activity and inhibition in a high-throughput format.

Protocol:

-

All reagents are diluted in an assay buffer of 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20.[1][6]

-

The reaction mixture is prepared in a 10 μL volume in a low-volume 384-well plate and consists of the enzyme (e.g., 5 nM), a biotinylated substrate peptide (e.g., 30 nM), Fe(II) (e.g., 1 μM), ascorbate (e.g., 100 μM), and 2-oxoglutarate (e.g., 10 μM).[1][6]

-

For the PHD2 enzyme, a modified reaction mixture is used: 5 nM enzyme, 60 nM biotinylated substrate peptide, 20 μM Fe(II), 200 μM ascorbate, and 2 μM 2OG.[1][6]

-

The reaction is initiated and run at room temperature.

-

A solution containing AlphaScreen donor (Streptavidin-conjugated) and acceptor (Protein A-conjugated) beads, pre-incubated with an antibody specific to the product of the enzymatic reaction, is added (5 μL).[1][6]

-

The final concentration of beads in the 20 μL reaction is 20 μg/mL.[1]

-

Plates are sealed with foil to protect from light and incubated for 60 minutes at room temperature.[1][6]

-

The signal is read on a PHERAstar FS plate reader using an AlphaScreen 680 nm excitation and 570 nm emission filter set.[1][6]

-

IC50 values are calculated using software such as Prism 6 after normalization against DMSO controls.[1]

Biolayer Interferometry (BLI)

BLI is a label-free technology used to measure biomolecular interactions in real-time.

Protocol:

-

His-tagged TET2 protein (20 μg/ml in PBS) is immobilized on a Ni-NTA sensor.[5]

-

This compound is reconstituted in DMSO and then serially diluted in 1% DMSO-PBST to concentrations ranging from 0.9375 μM to 15 μM.[5]

-

A baseline is established for 60 seconds by dipping the sensor in PBST buffer.[5]

-

The sensor is then immersed in the wells containing the different concentrations of this compound to measure the association signal.[5]

-

The dissociation curve is obtained by placing the sensor back into the PBST buffer.[5]

-

The equilibrium dissociation constant (KD) is calculated using FortéBio's Data Analysis software.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a ligand to its target protein in a cellular context.

Protocol: While a specific detailed protocol for this compound with CETSA was not available in the search results, a general workflow can be described.

-

Cells are treated with either this compound or a vehicle control (DMSO).

-

The treated cells are heated to a range of temperatures.

-

Cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting.

-